1-O-benzyl 2-O-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate
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Overview
Description
1-O-benzyl 2-O-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of benzyl and tert-butyl groups attached to the pyrrolidine ring, along with hydroxyl and dicarboxylate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 2-O-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-O-benzyl 2-O-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dicarboxylate groups can be reduced to alcohols or other derivatives.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-O-benzyl 2-O-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-benzyl 2-O-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- 2-O-benzyl 1-O-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
- 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Uniqueness
1-O-benzyl 2-O-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and structural configuration.
Properties
Molecular Formula |
C17H23NO5 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-O-benzyl 2-O-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-15(20)14-9-13(19)10-18(14)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3 |
InChI Key |
NTIYXHSAWPRZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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